Specific Scientific Field: Neurology and Pain Management
Summary of the Application: Lasmiditan is used in the long-term treatment of migraines. It’s been studied in the context of real-world settings, with a focus on patient characteristics and other factors associated with its usage and clinical outcomes .
Methods of Application or Experimental Procedures: In the CENTURION trial, patients were given an initial dose of 100 mg of Lasmiditan, with dose adjustments to 50 mg or 200 mg allowed at the investigator’s discretion. The study examined the efficacy and safety of Lasmiditan as acute treatment across four migraine attacks .
Results or Outcomes: The study found that all dosing patterns were associated with clinical and patient-reported improvement. The frequency of adverse events decreased with continued use of Lasmiditan .
Specific Scientific Field: Neurology and Comparative Medicine
Summary of the Application: A systematic review and network meta-analysis of randomized trials was conducted to compare the outcomes associated with the use of Lasmiditan and CGRP-antagonists for the acute treatment of migraine headaches .
Methods of Application or Experimental Procedures: The researchers searched four electronic databases to identify randomized controlled trials (RCTs) that report efficacy and safety for the acute treatment of migraine. They conducted frequentist network meta-analyses (NMA) to summarise the evidence .
Results or Outcomes: The NMA results showed that compared to ubrogepant and zavegepant, Lasmiditan exhibits an elevated probability of achieving pain relief within a 2-hour interval. Lasmiditan carries the highest risk of adverse events, which are associated with an increased incidence of adverse effects, including dizziness, somnolence, asthenia, paresthesia, and fatigue .
Lasmiditan is a novel compound classified as a selective agonist of the serotonin 1F receptor, primarily used for the acute treatment of migraine attacks. Its chemical structure is represented by the formula C₁₉H₁₈F₃N₃O₂, and it is also known by its trade name Reyvow. Lasmiditan is characterized by its unique pyridinoylpiperidine scaffold, distinguishing it from other migraine treatments such as triptans, which typically contain an indole core. This structural uniqueness contributes to its specific mechanism of action and therapeutic profile .
Lasmiditan undergoes hepatic and extrahepatic metabolism primarily via non-cytochrome P450 enzymes. The drug does not significantly interact with major CYP450 enzymes, making it less susceptible to drug-drug interactions typically seen with other migraine medications. The primary metabolic pathway involves ketone reduction, leading to several metabolites, two of which (M7 and M18) are pharmacologically inactive. Approximately 66% of lasmiditan's metabolites are excreted via renal pathways .
Lasmiditan's mechanism of action involves selective activation of the serotonin 1F receptor, which plays a crucial role in modulating neuronal activity associated with migraine pain. Unlike triptans, lasmiditan does not induce vasoconstriction, making it suitable for patients with cardiovascular concerns. Clinical trials have demonstrated that lasmiditan effectively reduces the duration and severity of migraine attacks without significant adverse cardiovascular effects .
The synthesis of lasmiditan involves multi-step organic reactions that build its complex structure. The key steps include:
Lasmiditan has been studied for potential drug interactions due to its unique metabolic pathways. It has shown minimal interactions with commonly prescribed medications:
Lasmiditan shares similarities with several other migraine treatments but stands out due to its unique receptor selectivity and absence of vasoconstrictive effects.
Compound | Mechanism of Action | Vasoconstrictive Effects | Unique Features |
---|---|---|---|
Lasmiditan | Serotonin 1F agonist | No | First-in-class "ditan" |
Sumatriptan | Serotonin 1B/1D agonist | Yes | Traditional triptan |
Ubrogepant | CGRP receptor antagonist | No | Non-serotonergic mechanism |
Rizatriptan | Serotonin 1B/1D agonist | Yes | Rapid onset; oral bioavailability |